molecular formula C11H16N4 B11894670 2,7-Diazaspiro[4.4]nonane, 2-(3-pyridazinyl)- CAS No. 646056-51-1

2,7-Diazaspiro[4.4]nonane, 2-(3-pyridazinyl)-

Cat. No.: B11894670
CAS No.: 646056-51-1
M. Wt: 204.27 g/mol
InChI Key: CDQZJPGEGLCRLB-UHFFFAOYSA-N
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Description

2-(PYRIDAZIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE is a heterocyclic compound that features a spiro structure, incorporating both pyridazine and diazaspiro moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its unique structural characteristics, which make it a versatile scaffold for drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(PYRIDAZIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a pyridazine derivative with a diazaspiro intermediate under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 2-(PYRIDAZIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

2-(PYRIDAZIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-(PYRIDAZIN-3-YL)-2,7-DIAZASPIRO[4

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its pharmacological properties, including anticonvulsant and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(PYRIDAZIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE involves its interaction with specific molecular targets. The pyridazine ring can engage in hydrogen bonding and π-π stacking interactions, which are crucial for its binding to biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities.

    Diazaspiro Compounds: Other diazaspiro compounds with different substituents or ring sizes.

Uniqueness

2-(PYRIDAZIN-3-YL)-2,7-DIAZASPIRO[4.4]NONANE stands out due to its unique combination of pyridazine and diazaspiro moieties, which confer distinct physicochemical properties. This dual functionality enhances its versatility as a scaffold for drug design and its potential for diverse applications in scientific research.

Properties

CAS No.

646056-51-1

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

2-pyridazin-3-yl-2,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C11H16N4/c1-2-10(14-13-5-1)15-7-4-11(9-15)3-6-12-8-11/h1-2,5,12H,3-4,6-9H2

InChI Key

CDQZJPGEGLCRLB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCN(C2)C3=NN=CC=C3

Origin of Product

United States

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